2,6-dimethylheptanoic acid 2,6-dimethylheptanoic acid
Brand Name: Vulcanchem
CAS No.: 7494-12-4
VCID: VC11492473
InChI:
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.2

2,6-dimethylheptanoic acid

CAS No.: 7494-12-4

Cat. No.: VC11492473

Molecular Formula: C9H18O2

Molecular Weight: 158.2

Purity: 95

* For research use only. Not for human or veterinary use.

2,6-dimethylheptanoic acid - 7494-12-4

Specification

CAS No. 7494-12-4
Molecular Formula C9H18O2
Molecular Weight 158.2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2,6-Dimethylheptanoic acid belongs to the class of branched carboxylic acids. Its IUPAC name is 2,6-dimethylheptanoic acid, and its structure is defined by a heptanoic acid backbone with methyl branches at positions 2 and 6. The branching introduces steric effects that influence reactivity, solubility, and intermolecular interactions. The InChIKey MDAPKSVKYITQHQ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Physicochemical Characteristics

Key physical properties include:

  • Molecular weight: 158.24 g/mol

  • Solubility: Limited solubility in water due to hydrophobic branching; miscible with organic solvents like ethanol and ether.

  • Boiling point: Estimated >200°C based on analogous branched acids.

The branched structure reduces crystallinity compared to linear counterparts, enhancing its utility in solvent-based applications .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The primary route to 2,6-dimethylheptanoic acid involves oxidation of branched aldehydes or ketones. For example, the patent GB2375535A describes the synthesis of related compounds (e.g., 2,6-dimethyl-4-oxo-heptanoic acid) via oxidation of dihydrotagetone, a natural monoterpene. This method employs catalytic oxidation using potassium permanganate or chromium-based reagents to yield keto-acid intermediates, which are subsequently reduced to the target acid .

Enzymatic and Catalytic Approaches

Recent advances emphasize enzyme-catalyzed esterification for derivative synthesis. Methyl 2,6-dimethylheptanoate, an ester derivative, is produced via acid-catalyzed reaction of 2,6-dimethylheptanoic acid with methanol. Lipases have also been explored for enantioselective synthesis, critical for pharmaceutical intermediates.

Applications in Industrial and Scientific Domains

Flavor and Fragrance Industry

The compound’s branched structure contributes to flavor-enhancing properties. GB2375535A highlights its use as a flavoring agent in wines and aged spirits, where it imparts woody and fruity notes. Its keto-derivatives are precursors to γ-lactones, key aroma compounds in dairy and tropical fruits .

Pharmaceutical Intermediates

2,6-Dimethylheptanoic acid serves as a building block for stereoselective synthesis. Its ester derivatives, such as methyl 2,6-dimethylheptanoate, are intermediates in producing chiral molecules for drug development. The branching pattern enhances metabolic stability, making it valuable in prodrug design.

Materials Science

The compound’s hydrophobic branches improve compatibility in polymer blends. It acts as a plasticizer in polyesters, reducing glass transition temperatures while maintaining mechanical strength.

Biochemical Significance

Metabolic Pathways

2,6-Dimethylheptanoic acid participates in mitochondrial β-oxidation. It is converted to acylcarnitine via carnitine octanoyltransferase, facilitating transport into mitochondria for energy production. Studies suggest it modulates tricarboxylic acid (TCA) cycle intermediates in cells with impaired fatty acid oxidation.

Antimicrobial Activity

Preliminary research indicates growth-inhibitory effects against Gram-positive bacteria. The branched chain disrupts cell membrane integrity, offering potential as a food preservative or topical antiseptic.

Analytical Characterization

Gas Chromatography (GC)

The NIST WebBook reports GC retention indices for 2,6-dimethylheptanoic acid using a polar Supelcowax column (60 m × 0.25 mm). Under helium carrier gas and a temperature ramp (80°C to 240°C at 5°C/min), the compound elutes with a retention index of 2012 . This method is critical for purity assessment in flavor and pharmaceutical batches.

Spectroscopic Data

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch).

  • NMR: 1^1H NMR shows distinct signals for methyl groups (δ 0.8–1.2 ppm) and the carboxylic proton (δ 12.1 ppm) .

Comparative Analysis with Analogous Compounds

CompoundStructure DescriptionKey Differences
Heptanoic acidLinear C7 carboxylic acidLacks branching; higher melting point
3-Methylheptanoic acidMethyl branch at position 3Altered solubility and metabolic pathways
Octanoic acidLinear C8 carboxylic acidLonger chain; distinct flavor profile

The 2,6-dimethyl substitution uniquely balances hydrophobicity and steric hindrance, enabling applications inaccessible to linear analogs .

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